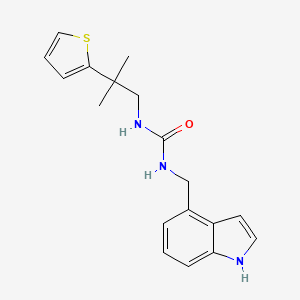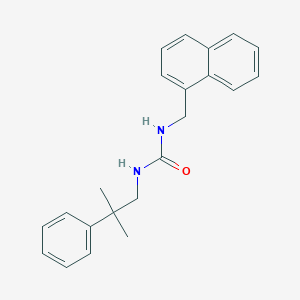
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea, also known as ITU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. ITU is a urea derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to exert a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to modulate the expression of various genes involved in the regulation of inflammation, apoptosis, and cell proliferation.
实验室实验的优点和局限性
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties make it a versatile compound for studying various diseases. However, there are also some limitations associated with the use of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.
未来方向
There are several potential future directions for the research on 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea. One area of interest is the development of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea's potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea involves the condensation of 1-(1H-indol-4-ylmethyl)-3-chloro-2-propanol with 2-methyl-2-thiophen-2-ylpropylamine, followed by the reaction with urea. The final product is obtained after purification through column chromatography.
科学研究应用
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,16-7-4-10-23-16)12-21-17(22)20-11-13-5-3-6-15-14(13)8-9-19-15/h3-10,19H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRGKKXJSTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=C2C=CNC2=CC=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)

![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)